molecular formula C30H37NO6 B1669694 cytochalasin D CAS No. 22144-77-0

cytochalasin D

Cat. No. B1669694
CAS RN: 22144-77-0
M. Wt: 507.6 g/mol
InChI Key: SDZRWUKZFQQKKV-JHADDHBZSA-N
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Description

Cytochalasin D is an alkaloid produced by Helminthosporium and other molds . It is a cell-permeable and potent inhibitor of actin polymerization . It disrupts actin microfilaments and activates the p53-dependent pathways causing arrest of the cell cycle at the G1-S transition .


Synthesis Analysis

The synthesis of cytochalasin D involves a berberine bridge enzyme-like oxidase-catalysed double bond isomerization . This process acts as a pathway switch in cytochalasin synthesis . The berberine bridge enzyme (BBE)-like oxidase AspoA uses Glu 538 as a general acid biocatalyst to catalyse an unusual protonation-driven double bond isomerization reaction .


Molecular Structure Analysis

The molecular structure of cytochalasin D is C30H37NO6 . It has a molar mass of 507.62 g/mol . The structure of cytochalasin D is complex, with multiple rings and functional groups .


Chemical Reactions Analysis

Cytochalasin D interacts with actin filaments in cells, disrupting their polymerization . This interaction involves a berberine bridge enzyme-like oxidase-catalysed double bond isomerization . This reaction acts as a switch to alter the native and nonenzymatic pathways to synthesize aspochalasin family compounds .


Physical And Chemical Properties Analysis

Cytochalasin D is a crystalline solid . It is used as a laboratory chemical . Its physical and chemical properties are influenced by its complex molecular structure, which includes multiple rings and functional groups .

Scientific Research Applications

Electrophysiological Studies

  • Excitation-Contraction Uncoupling : Cytochalasin D is used as an excitation-contraction uncoupler in optical mapping studies. Its effects on action potential duration restitution and dynamics during ventricular fibrillation have been investigated in isolated rabbit hearts (Hayashi et al., 2003).
  • Cardiac Myocytes : It acts as an actin disruptor and mechanical uncoupler in cardiac myocytes. Studies using confocal and super-resolution STED microscopy have shown that Cytochalasin D preserves the actin filament architecture of adult rat ventricular myocytes in culture (Tian et al., 2012).

Cellular Mechanisms

  • Actin Polymerization and Depolymerization : Cytochalasin D inhibits actin polymerization and induces depolymerization of actin filaments, as observed in studies involving platelet shape change (Casella et al., 1981).
  • Cytochalasin D and mRNA : It has been shown to release mRNA from the cytoskeletal framework and inhibit protein synthesis in HeLa cells, indicating its role in cellular mechanisms beyond just actin interaction (Ornelles et al., 1986).
  • Inhibitor of Bacterial Invasion : Cytochalasin D is used to study bacterial invasion by inhibiting cytoskeletal function and signal transduction (Rosenshine et al., 1994).

Pathophysiological Studies

  • Viral Infection Studies : Its effects have been observed on Autographa californica M nuclear polyhedrosis virus-infected cells, influencing cell morphology and virus replication (Hess et al., 1989).
  • Interaction with Cofilin : Cytochalasin D acts as an inhibitorof the actin-cofilin interaction, a critical component in cell motility and muscle contraction. This interaction is essential for the regulation of actin filament dynamics in cells (Shoji et al., 2012).

Cancer Research

  • Antitumor Activities : In murine models, pegylated liposomal Cytochalasin D shows significant antitumor activities. This approach increases solubility and bioavailability, reduces side effects, and improves antitumor effects, indicating potential as a chemical agent for cancer therapy (Huang et al., 2012).

Cytoskeleton and Cell Signaling

  • Actin Cytoskeleton Dynamics : Cytochalasin D induces actin aggregation de novo while depolymerizing preexisting actin cytoskeletal components, creating new sites of actin aggregation that selectively associate with several regulatory proteins (Mortensen & Larsson, 2003).
  • Interaction with Sodium Channels : Studies on rat and rabbit ventricular cardiac myocytes reveal that Cytochalasin D, through effects on the cytoskeleton, induces Na+ channels to enter a mode with lower peak open probability but greater persistent activity (Undrovinas et al., 1995).

Safety And Hazards

Cytochalasin D is considered highly toxic and a possible teratogen . It is fatal if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to handle it in a manner to avoid/minimize direct body contact and inhalation .

properties

IUPAC Name

[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1
Source PubChem
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InChI Key

SDZRWUKZFQQKKV-JHADDHBZSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2([C@@H](/C=C/[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C30H37NO6
Record name CYTOCHALASIN D
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Molecular Weight

507.6 g/mol
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Physical Description

Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992), Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline]
Record name CYTOCHALASIN D
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Mechanism of Action

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/, IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/, THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE., CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS., For more Mechanism of Action (Complete) data for CYTOCHALASIN D (9 total), please visit the HSDB record page.
Record name CYTOCHALASIN D
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Product Name

cytochalasin D

Color/Form

NEEDLES FROM ACETONE-PETROLEUM ETHER

CAS RN

22144-77-0
Record name CYTOCHALASIN D
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Record name (-)-Cytochalasin D
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Record name Cytochalasin D
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Record name 7(S),18(R)-dihydroxy-16(S),18-dimethyl-10-phenyl[11]cytochalasa-6(12),13(E),19(E)-triene-1,17-dione 21(R)-acetate
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Record name CYTOCHALASIN D
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Record name CYTOCHALASIN D
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Melting Point

491 to 500 °F (decomposes) (NTP, 1992), 267-271 °C
Record name CYTOCHALASIN D
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44,600
Citations
T Wakatsuki, B Schwab, NC Thompson… - Journal of cell …, 2001 - journals.biologists.com
… Cytochalasin D and Latrunculin are commonly used reagents that, by different mechanisms, … We have investigated the effect of a wide range of Cytochalasin D and Latrunculin B …
Number of citations: 566 journals.biologists.com
M Schliwa - The Journal of cell biology, 1982 - rupress.org
… Cytochalasin D treatment severely disrupts network … In cells first extracted and then treated with cytochalasin D, … It is proposed that the dramatic effects of cytochalasin D on cells result …
Number of citations: 698 rupress.org
H Xu, WS Fang, XG Chen, WY He… - Journal of Asian Natural …, 2001 - Taylor & Francis
Cytochalasin D which shows marked cytotoxic effects on multi-tumor cells was newly isolated at high content(5.28 mg/g, dry weight) from Fungus Hypocrella bambusae(B.et Br.) Sacc. …
Number of citations: 19 www.tandfonline.com
DW Goddette, C Frieden - Journal of Biological Chemistry, 1986 - Elsevier
… effect of cytochalasin D on actin polymerization. A mechanism for the effect of cytochalasin D on … explains the experimental observation of a cytochalasin D-induced increase in the initial …
Number of citations: 314 www.sciencedirect.com
UB Nair, PB Joel, Q Wan, S Lowey, MA Rould… - Journal of molecular …, 2008 - Elsevier
The fungal toxin cytochalasin D (CD) interferes with the normal dynamics of the actin cytoskeleton by binding to the barbed end of actin filaments. Despite its widespread use as a tool …
Number of citations: 97 www.sciencedirect.com
T Lang, W Toller, M Gütl, E Mahla, H Metzler… - Journal of Thrombosis …, 2004 - Elsevier
… cytochalasin D or a combination of both and TEGs performed. Abciximab and cytochalasin D … (33.7 ± 3.5 mm) spiked with abciximab or cytochalasin D alone (15.0 ± 2.9 mm and 25.0 ± …
Number of citations: 164 www.sciencedirect.com
JF Casella, MD Flanagan, S Lin - Nature, 1981 - nature.com
… fibroblasts treated with cytochalasin D, despite the well known morphological effects of the drug on these cells”. Here, we describe results indicating that cytochalasin D can inhibit the …
Number of citations: 545 www.nature.com
JL Madara, D Barenberg, S Carlson - The Journal of cell biology, 1986 - rupress.org
… In this study, we use cytochalasin D (CD) to further probe the potential relationship between the cytoskeleton and the structure and function of occluding junctions in a natural epithelium. …
Number of citations: 519 rupress.org
AF Miranda, GC Godman, AD Deitch… - The Journal of cell …, 1974 - rupress.org
HeLa, Vero, L, HEp2, and MDBK cells respond immediately to 0.2–0.5 µg/ml cytochalasin D (CD) with sustained contraction (contracture), loss of microvilli, expression of endoplasmic …
Number of citations: 241 rupress.org
MF Carlier, P Criquet, D Pantaloni, ED Korn - Journal of Biological …, 1986 - ASBMB
… In ATP, the critical concentration increases with cytochalasin D up to 12-… cytochalasin D, short oligomers of F-actin exist just above and below the critical concentration. Cytochalasin D …
Number of citations: 90 www.jbc.org

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